2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Description
Chemical Structure and Properties 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (CAS: 214542-52-6) is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-chlorophenyl group and an amine functional group. Its molecular formula is C₁₁H₁₀ClN₃S, with a molecular weight of 251.74 g/mol. Key physicochemical properties include:
- XLogP3: 2.2 (moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 69.1 Ų (indicative of moderate polarity)
- Hydrogen Bond Donor/Acceptor Count: 1 donor (amine group) and 3 acceptors (pyrazole nitrogen and sulfur atoms).
The compound’s structure has been characterized using crystallographic software such as SHELXL and visualization tools like ORTEP-3.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCQTUXEVPBLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178769 | |
| Record name | 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214542-52-6 | |
| Record name | 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214542-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired thienopyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrazoles .
Scientific Research Applications
2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The thienopyrazole scaffold allows for substitution at the 2-position of the phenyl ring, leading to derivatives with varying physicochemical and biological profiles. Key analogs include:
*Estimated values (†) based on substituent contributions.
‡Methoxy oxygen adds an H-bond acceptor.
Key Observations:
- Lipophilicity : The tert-butyl derivative exhibits the highest XLogP3 (~3.5) due to its bulky hydrophobic group, while the methoxy analog is less lipophilic (~1.8) owing to the polar oxygen atom.
- Polar Surface Area : The methoxy derivative likely has a higher TPSA (additional acceptor), enhancing aqueous solubility compared to the chloro and tert-butyl analogs.
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies using SHELXL and ORTEP-3 reveal that the amine and pyrazole groups participate in hydrogen bonding, forming stable crystal lattices. The chloro substituent’s electron-withdrawing nature may polarize the aromatic ring, influencing intermolecular interactions.
Biological Activity
2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound recognized for its potential pharmacological activities. Its unique chemical structure, which includes a thienopyrazole core and a chloro-phenyl group, suggests diverse biological applications, particularly in medicinal chemistry.
- Molecular Formula: C11H10ClN3S
- Molecular Weight: 251.74 g/mol
- CAS Number: 214542-52-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to the active sites or modulating receptor functions, leading to alterations in cellular signaling pathways. This interaction can result in various pharmacological effects, including anti-cancer properties.
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. A study focused on compounds with similar structures demonstrated that derivatives of thienopyrazole exhibited significant anti-glioma activity. For instance, one derivative was shown to inhibit the growth of glioblastoma cells and reduce neurosphere formation in patient-derived glioma stem cells. This effect was linked to the inhibition of the AKT2/PKBβ signaling pathway, which is crucial in glioma malignancy and survival outcomes .
Inhibitory Effects on Kinases
The compound's structural features suggest it may act as a kinase inhibitor. In related studies, compounds with similar moieties demonstrated low micromolar activity against various kinases, including AKT2. The inhibition of AKT signaling is particularly relevant as it plays a significant role in oncogenesis .
Case Studies
- Study on Anti-Glioma Activity : A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their anticancer properties. Among these, one compound exhibited potent inhibitory effects against glioblastoma cell lines while showing low toxicity towards non-cancerous cells. This highlights the potential therapeutic window for compounds related to this compound .
- Kinase Inhibition Profile : In a comprehensive screening of 139 kinases, certain derivatives demonstrated significant inhibition of AKT2/PKBβ. This finding underscores the relevance of targeting this pathway in cancer treatment strategies .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, and how can reaction conditions be optimized?
- Methodology : Use classical organic synthesis with hydrazine derivatives (e.g., 4-chlorophenylhydrazine) and cyclization reactions. For example, refluxing 4-oxotetrahydrothiophene-3-carbonitrile with substituted hydrazines in ethanol, followed by solvent removal and purification via column chromatography .
- Optimization : Monitor temperature (e.g., 80°C for 2–3 hours) and stoichiometric ratios (1.1 equiv of hydrazine derivatives) to maximize yield. Microwave-assisted synthesis may reduce reaction time and by-products .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Primary Tools :
- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.12–7.76 ppm) and carbon signals .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+Na]+ at 508.1892) .
- X-ray Crystallography : Resolve 3D atomic arrangement using SHELXL for small-molecule refinement .
Q. How can researchers assess the purity of synthesized batches?
- Approach :
- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Compare experimental C, H, N, S content with theoretical values (e.g., C13H11ClN3S).
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?
- Strategy : Cross-validate using complementary techniques:
- DSC/TGA : Verify thermal stability and rule out solvate formation .
- DFT Calculations : Compare computed NMR/IR spectra with experimental data .
- Multi-temperature Crystallography : Identify dynamic disorder in crystal lattices using SHELX .
Q. What experimental designs differentiate kinetic vs. thermodynamic control in the synthesis of thieno-pyrazole derivatives?
- Kinetic Control : Short reaction times (e.g., 1 hour) and low temperatures favor faster-forming intermediates.
- Thermodynamic Control : Prolonged heating (e.g., 24 hours at 100°C) stabilizes thermodynamically favored products.
- Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s reactivity or bioactivity?
- Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify H-bond motifs (e.g., R22(8) rings) .
- Impact : Strong N–H···S interactions may stabilize the thieno-pyrazole core, altering solubility or binding to biological targets .
Q. What strategies enable comparative reactivity studies between 2-(4-chlorophenyl) analogs and their fluorophenyl or methyl-substituted counterparts?
- Approach :
- Electrophilicity : Measure reaction rates with electrophiles (e.g., acyl chlorides) under standardized conditions .
- Computational Metrics : Calculate Fukui indices to predict nucleophilic/electrophilic sites .
Q. What computational models are suitable for predicting the compound’s interactions with biological targets?
- Tools :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinases) to assess binding affinity.
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate stability .
- Validation : Compare in silico results with in vitro enzyme inhibition assays (e.g., IC50 values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
